2-Amino-4-cyanobutanamide
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Overview
Description
2-Amino-4-cyanobutanamide is an organic compound with the molecular formula C5H9N3O It is a derivative of butanamide, featuring an amino group at the second carbon and a cyano group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyanobutanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with an alkyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyanobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted butanamides .
Scientific Research Applications
2-Amino-4-cyanobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-cyanobutanamide exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-cyanobutanamide include other cyanoacetamide derivatives and amino-substituted butanamides. Examples include:
- 2-Amino-4-hydroxybutanamide
- 2-Amino-4-methylbutanamide
- 2-Amino-4-chlorobutanamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group and a cyano group on the butanamide backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-4-cyanobutanamide |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H2,8,9) |
InChI Key |
SRWZDUGJYZNYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)N)N)C#N |
Origin of Product |
United States |
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